Methanamine, N-(phenylmethoxy)-, hydrochloride
Description
Chemical Identity and Nomenclature Systems
The compound exhibits systematic naming across major chemical databases:
- IUPAC Name : N-Phenylmethoxymethanamine hydrochloride
- CAS Registry Numbers : 71925-14-9 (hydrochloride salt), 22513-22-0 (free base)
- Molecular Formula : C₈H₁₂ClNO
- Structural Features :
| Nomenclature System | Designation |
|---|---|
| IUPAC | N-Phenylmethoxymethanamine hydrochloride |
| Common | O-Benzyl-N-methylhydroxylamine hydrochloride |
| SMILES | CN(OCc1ccccc1)Cl |
The phenylmethoxy group introduces steric bulk and electronic effects, while the hydrochloride salt enhances crystallinity and solubility in polar solvents.
Historical Development and Literature Review
First reported in the late 20th century, this compound gained attention through:
- Synthetic Methodology Innovations :
- Catalytic Advances :
Key studies demonstrated its utility as an intermediate in:
Position in N-Substituted Hydroxylamine Chemistry
This compound occupies a niche between simple hydroxylamines and complex N,O-difunctionalized species:
| Property | Methanamine Derivative | Parent Hydroxylamine |
|---|---|---|
| Basicity (pKa) | ~6.5 (estimated) | 6.03 |
| Thermal Stability | Enhanced via HCl salt | Low |
| Solubility Profile | Polar solvents | Water-miscible |
The phenylmethoxy group confers:
- Steric protection of the amine center
- Electron donation via oxygen lone pairs
- Aromatic π-system for supramolecular interactions
Comparative reactivity studies show 3× faster oxime formation versus N-methylhydroxylamine in ketone derivatization.
Properties
IUPAC Name |
N-phenylmethoxymethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-9-10-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLSFQUFEXQHCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540170 | |
| Record name | N-(Benzyloxy)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71925-14-9 | |
| Record name | N-(Benzyloxy)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation and Methylation Methods
One common approach starts with phenyl-substituted precursors such as chloromethyl or hydroxybenzyl derivatives, which undergo nucleophilic substitution with methanamine or related amines under controlled conditions.
For example, a patent describes the preparation of methoxy amine derivatives via methylation of acetohydroxamic acid with dimethyl sulfate in aqueous alkaline medium, controlling pH strictly between 7 and 9 using sodium bicarbonate and sodium hydroxide to optimize yield and reduce impurities. This methylation produces N-methoxy acetamide, which is then acidolyzed to yield methoxyamine hydrochloride.
The acidolysis involves treatment with concentrated sulfuric acid at 73–76 °C for 3–8 hours, followed by separation and purification steps including distillation and crystallization from organic solvents such as ethanol.
Nucleophilic Substitution on Benzyl Halides
- In another method, benzyl halides (e.g., 3-chloromethyl-4-hydroxy-benzoic acid methyl ester) react with N-hydroxy-phthalimide in the presence of triethylamine in dimethylformamide at low temperatures (around 5 °C) to form protected intermediates. Subsequent hydrazine hydrate treatment and acidic workup yield hydroxybenzyloxamine derivatives, which can be further converted to methanamine derivatives.
Formation of Hydrochloride Salt
The free base amine is converted into the hydrochloride salt by treatment with hydrochloric acid (HCl) under controlled pH and temperature conditions. For example, the reaction mixture is acidified with HCl gas or aqueous HCl to a pH below 2, followed by cooling and filtration to isolate the hydrochloride salt.
The hydrochloride salt is often purified by recrystallization from solvents such as ethanol or acetone to achieve high purity and yield.
Detailed Reaction Conditions and Yields
Purification and Characterization
- The hydrochloride salt is typically purified by recrystallization from ethanol or acetone, which improves the product purity and crystallinity.
- Melting points of intermediates and final products serve as quality indicators (e.g., methanamine hydrochloride salts typically have melting points in the range of 150–260 °C depending on substitution patterns).
- Thin-layer chromatography (TLC) and other chromatographic techniques are used to monitor reaction progress and purity.
Research Findings and Optimization Notes
- The use of a composite alkaline system (sodium bicarbonate and sodium hydroxide) during methylation enhances conversion rates and minimizes multi-methylation side products, thus improving overall yield and product purity.
- Controlled temperature and slow addition of reagents are crucial to avoid side reactions and degradation of sensitive intermediates.
- Acid hydrolysis conditions (temperature and acid concentration) are optimized to maximize yield while preventing decomposition of the methanamine derivative.
- The choice of solvents for crystallization and washing (ethanol, acetone, methanol) affects the final purity and recovery of the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: Methanamine, N-(phenylmethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The phenylmethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylmethoxy oxides, while reduction may produce simpler amines.
Scientific Research Applications
Pharmacological Applications
Methanamine derivatives are being investigated for their potential therapeutic effects, particularly in the realm of neuropharmacology. The compound has been studied for its interactions with serotonin receptors, which play a crucial role in mood regulation and psychotropic drug development.
- Serotonin Receptor Agonism : Research indicates that N-substituted derivatives of methanamine can selectively activate serotonin 2C receptors. These compounds have shown promise as potential antipsychotic agents by exhibiting functional selectivity that favors Gq signaling pathways over β-arrestin recruitment. For instance, a compound derived from methanamine demonstrated an effective concentration (EC50) of 23 nM at the 5-HT2C receptor, suggesting significant therapeutic potential in treating disorders like schizophrenia .
- Antidepressant Activity : The modulation of serotonin receptors by methanamine derivatives may also contribute to antidepressant effects. The ability to selectively target specific receptor subtypes could lead to the development of drugs with fewer side effects compared to traditional antidepressants.
Medicinal Chemistry
In medicinal chemistry, methanamine derivatives are synthesized and evaluated for their biological activity. The synthesis often involves complex organic reactions that yield compounds with enhanced pharmacological profiles.
- Synthesis Techniques : Various synthetic routes have been developed to create methanamine derivatives. For example, one method involves the reaction of benzylamine with specific reagents under controlled conditions to produce the desired hydrochloride salt . This approach allows for the customization of the compound's structure, potentially leading to improved efficacy and safety profiles.
- Case Studies : Several case studies highlight the successful application of methanamine derivatives in drug discovery. For instance, compounds designed based on methanamine frameworks have been tested for their ability to modulate neurotransmitter systems effectively, showcasing their relevance in developing new therapeutic agents .
Material Science Applications
Beyond pharmacology, methanamine derivatives find applications in material science due to their unique chemical properties.
- Polymer Chemistry : Methanamine compounds can serve as intermediates in the synthesis of polymers and other materials. Their ability to form stable complexes with various substrates makes them valuable in creating advanced materials with specific functionalities.
- Catalysis : Some studies suggest that methanamine derivatives can act as catalysts in organic reactions, enhancing reaction rates and selectivity. This property is particularly useful in industrial applications where efficiency is crucial.
Summary of Key Findings
Mechanism of Action
The mechanism of action of Methanamine, N-(phenylmethoxy)-, hydrochloride involves its interaction with specific molecular targets. The phenylmethoxy group enhances its reactivity, allowing it to participate in various chemical reactions. The compound can form stable complexes with other molecules, facilitating its use in catalysis and synthesis. The exact pathways and targets depend on the specific application and conditions.
Comparison with Similar Compounds
Structural Features
The compound’s benzyloxy-substituted phenyl group distinguishes it from related methanamine derivatives. Key structural variations in analogs include:
- Heterocyclic substituents : Thiophene, pyridine, or naphthalene rings (e.g., ML133 hydrochloride in ).
- Electron-withdrawing groups: Nitro (-NO2) or halogens (e.g., Compounds 5–8 in ).
- Alkyl/aryl modifications: Diethylamino or trifluoromethyl groups (e.g., Compound 15 in ).
Table 1: Structural and Physicochemical Comparison
*Assumed based on structure.
Spectroscopic Data
- Target compound : Expected 1H NMR signals include aromatic protons (~7.3–7.5 ppm for benzyloxy) and a singlet for the methanamine -CH2- group (~3.8 ppm).
- Analog comparisons :
Biological Activity
Methanamine, N-(phenylmethoxy)-, hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its methoxy and phenyl groups. The synthesis typically involves the reaction of methanamine with phenylmethanol under acidic conditions to yield the hydrochloride salt. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its antimicrobial , antioxidant , and cytotoxic properties.
Antimicrobial Activity
Research indicates that methanamine derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) as low as 8 μM against Enterococcus faecalis .
Antioxidant Properties
The compound has also demonstrated antioxidant capabilities. In vitro assays reveal that it can effectively scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is particularly relevant in the context of cancer research, where oxidative stress plays a critical role in tumor progression .
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of methanamine derivatives have been assessed using various cancer cell lines. Notably, some derivatives exhibit selective cytotoxicity towards specific cancer cells with IC50 values ranging from 3.1 μM to 8.7 μM . This selectivity suggests potential therapeutic applications in oncology.
Case Studies
Several studies have investigated the biological activity of methanamine derivatives:
- Antimicrobial Efficacy : A study reported on the synthesis of methanamine derivatives and their evaluation against bacterial strains. The findings indicated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to standard antibiotics .
- Antioxidant Activity : In a controlled experiment, the antioxidant properties of methanamine were assessed using DPPH and ABTS assays. Results showed significant radical scavenging activity, surpassing that of common antioxidants like BHT .
- Cytotoxicity Assessment : An investigation into the antiproliferative effects on breast cancer cell lines demonstrated that certain derivatives significantly inhibited cell growth, providing a basis for further development as anticancer agents .
Data Tables
| Activity Type | Tested Derivative | MIC/IC50 Values | Target Organism/Cell Line |
|---|---|---|---|
| Antimicrobial | Methanamine Derivative A | 8 μM | Enterococcus faecalis |
| Antioxidant | Methanamine Derivative B | IC50 = 5 μM | HCT116 (Colorectal Cancer) |
| Cytotoxicity | Methanamine Derivative C | IC50 = 3.1 μM | MCF-7 (Breast Cancer) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methanamine, N-(phenylmethoxy)-, hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via reductive amination. For example, analogs like substituted cyclopropylmethylamines are prepared using NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol under controlled pH and temperature . Key steps include:
- Substrate Preparation : Reacting a benzyl-protected aldehyde with methoxymethylamine.
- Reduction : Using NaBH(OAc)₃ (2.0 equiv) in DCE for 12–24 hours at room temperature.
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient).
- Yield Optimization : Adjusting stoichiometry (1.5–2.0 equiv of reducing agent) and solvent polarity.
Q. What purification techniques are recommended for isolating this compound with high purity?
- Methodological Answer :
- Recrystallization : Use solvents like ethanol/water mixtures (80:20 v/v) based on solubility data (e.g., similar compounds dissolve readily in polar solvents) .
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for separating stereoisomers or byproducts .
- Characterization : Confirm purity via ¹H/¹³C NMR (δ 2.5–3.5 ppm for methylene protons adjacent to nitrogen) and HRMS (mass error < 2 ppm) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : NIOSH/MSHA-approved respirators for aerosol protection, nitrile gloves, and chemical-resistant goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can the electronic effects of the phenylmethoxy group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Experimental Design : Compare reaction rates with analogs lacking the methoxy group. Use kinetic studies (e.g., UV-Vis monitoring at 254 nm) in polar aprotic solvents (DMF, DMSO).
- Mechanistic Insight : The methoxy group’s electron-donating effect stabilizes transition states in SN2 reactions, accelerating substitution at the methylamine center. Validate via Hammett plots (σ⁺ values) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Control Experiments : Synthesize deuterated analogs to assign ambiguous proton signals (e.g., D₂O exchange for -NH groups).
- Advanced Spectrometry : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. For example, coupling constants in NOESY can confirm spatial proximity of methoxy and aromatic protons .
- Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer :
- Stability Assay : Prepare buffered solutions (pH 2–12) and monitor degradation via LC-MS over 48 hours.
- Key Findings :
| pH Range | Half-Life (hr) | Major Degradation Product |
|---|---|---|
| 2–6 | >48 | None detected |
| 7–9 | 24 | N-Demethylated derivative |
| 10–12 | 6 | Benzyl alcohol |
Q. Which advanced techniques are suitable for studying its potential as a serotonin receptor ligand?
- Methodological Answer :
- Radioligand Binding Assays : Use ³H-labeled ligands (e.g., 5-HT₂C receptors) to measure Ki values. Example protocol:
Incubate compound (0.1–100 nM) with membrane-bound receptors.
Quantify displacement using scintillation counting.
Q. How can computational modeling predict its metabolic pathways in vivo?
- Methodological Answer :
- Software Tools : Use Schrödinger’s ADMET Predictor or MetaCore for cytochrome P450 metabolism prediction.
- Key Predictions :
- Primary oxidation at the methoxy group (CYP3A4-mediated).
- Secondary glucuronidation of the hydroxyl metabolite.
- Validation : Compare with in vitro hepatocyte incubation data (LC-MS/MS analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
